molecular formula C6H9B B1289774 (2-Bromoethylidene)cyclobutane CAS No. 24927-33-1

(2-Bromoethylidene)cyclobutane

Cat. No.: B1289774
CAS No.: 24927-33-1
M. Wt: 161.04 g/mol
InChI Key: BBLAJMQEKRCPGP-UHFFFAOYSA-N
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Description

(2-Bromoethylidene)cyclobutane is a chemical compound that belongs to the class of halocyclobutanes. It has the molecular formula C6H9Br and a molecular weight of 161.04 g/mol. This compound is characterized by the presence of a bromine atom attached to an ethylidene group, which is further connected to a cyclobutane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Bromoethylidene)cyclobutane involves the [2 + 2] cycloaddition reaction. This reaction is a well-known method for constructing cyclobutane rings and involves the combination of an olefin with a suitable partner under specific conditions . The reaction typically requires the presence of a catalyst and can be carried out under thermal or photochemical conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethylidene)cyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of this compound can lead to the formation of cyclobutane derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclobutanes, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

(2-Bromoethylidene)cyclobutane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Cyclobutane: A simple four-membered ring structure without any substituents.

    (2-Chloroethylidene)cyclobutane: Similar to (2-Bromoethylidene)cyclobutane but with a chlorine atom instead of bromine.

    (2-Iodoethylidene)cyclobutane: Similar to this compound but with an iodine atom instead of bromine.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro and iodo counterparts .

Properties

IUPAC Name

2-bromoethylidenecyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-5-4-6-2-1-3-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLAJMQEKRCPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCBr)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595440
Record name (2-Bromoethylidene)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24927-33-1
Record name (2-Bromoethylidene)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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